2-Chlorodecanoyl chloride

Description

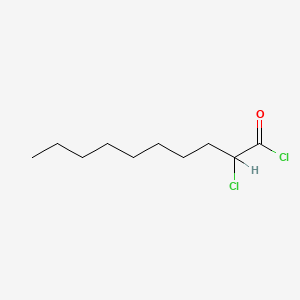

2-Chlorodecanoyl chloride (theoretical molecular formula: C₁₀H₁₈Cl₂O) is a chlorinated acyl chloride featuring a ten-carbon alkyl chain with a chlorine substituent at the second position and a reactive acyl chloride (–COCl) group at the terminal carbon. Chlorinated acyl chlorides are highly reactive intermediates used in organic synthesis, particularly in Friedel-Crafts acylations, nucleophilic substitutions, and pharmaceutical manufacturing. The chlorine substituent and chain length influence reactivity, solubility, and industrial applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

68921-80-2 |

|---|---|

Molecular Formula |

C10H18Cl2O |

Molecular Weight |

225.15 g/mol |

IUPAC Name |

2-chlorodecanoyl chloride |

InChI |

InChI=1S/C10H18Cl2O/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8H2,1H3 |

InChI Key |

CWXQUGMWCNUPTL-SECBINFHSA-N |

SMILES |

CCCCCCCCC(C(=O)Cl)Cl |

Canonical SMILES |

CCCCCCCCC(C(=O)Cl)Cl |

Appearance |

Solid powder |

Other CAS No. |

68921-80-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decanoyl chloride, 2-chloro-; 2-Chlorodecanoyl chloride. |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Chain Length: Longer chains (e.g., C10 in this compound) increase molecular weight and hydrophobicity, reducing solubility in polar solvents but enhancing stability in nonpolar media.

- Branching: Branched compounds like 2-methylpropanoyl chloride exhibit lower boiling points and altered reactivity due to reduced molecular packing .

Physical Properties and Reactivity

- Boiling Points: Chloroacetyl chloride: 105–107°C . 2-Chloropropionyl chloride: ~140°C (estimated based on homologs). this compound: Expected >200°C due to increased van der Waals forces.

- Reactivity: All chlorinated acyl chlorides undergo hydrolysis to carboxylic acids and react with amines to form amides. However, longer chains (C10) may exhibit slower reaction kinetics due to steric effects . Branched analogs (e.g., 2-methylpropanoyl chloride) show reduced reactivity in SN₂ mechanisms compared to linear counterparts .

Research Findings and Challenges

- Synthetic Challenges: Longer-chain chlorinated acyl chlorides like this compound require stringent anhydrous conditions to prevent hydrolysis, complicating large-scale production.

- Toxicity and Handling : Chlorinated acyl chlorides are corrosive and lachrymatory. Longer chains may persist in the environment, necessitating specialized disposal protocols .

- Innovative Uses: Recent studies explore this compound in lipid-based drug delivery systems, capitalizing on its amphiphilic properties .

Preparation Methods

α-Chlorination of Decanoic Acid

The HVZ reaction employs chlorine gas ($$Cl2$$) and a catalytic amount of phosphorus ($$P$$) or phosphorus trichloride ($$PCl3$$) to facilitate substitution at the α-carbon. The mechanism involves enolization of the carboxylic acid, followed by electrophilic attack by chlorine. For decanoic acid, optimal conditions include:

- Temperature : 50–150°C (mild exotherm controlled via cooling)

- Catalyst : Phosphorus pentachloride ($$PCl_5$$) at 0.05–0.2 molar ratio relative to substrate

- Reaction Time : 5–15 hours

Under these conditions, the conversion efficiency of decanoic acid to 2-chlorodecanoic acid ranges from 85% to 95%, with by-products such as 3-chlorodecanoic acid minimized through precise stoichiometry.

Conversion to Acyl Chloride

The chlorinated acid is subsequently treated with thionyl chloride ($$SOCl2$$) or phosphorus pentachloride ($$PCl5$$) to yield 2-chlorodecanoyl chloride. Key parameters include:

- Solvent : Toluene or dichloromethane (anhydrous conditions)

- Temperature : Reflux (80–110°C for $$SOCl_2$$)

- Yield : 90–93% after distillation

This method is scalable and widely adopted in industrial settings due to its reliability and high purity outputs.

Direct Chlorination of Decanoyl Chloride

Direct chlorination of decanoyl chloride offers a single-step route, bypassing the need for intermediate acid handling. This method mirrors the synthesis of 2-chlorobenzoyl chloride described in patent US4388251A.

Reaction Mechanism and Conditions

Decanoyl chloride reacts with chlorine gas in the presence of $$PCl5$$ as a catalyst:

$$

\text{CH}3(CH2)7COCl + Cl2 \xrightarrow{PCl5} \text{CH}3(CH2)_6CH(Cl)COCl + HCl

$$

Critical parameters include:

Performance Data

- Conversion : 96.5% (gas chromatography)

- Distillation Yield : 93% purity at 135–140°C (16 mmHg)

- By-Products : <5% 3-chlorodecanoyl chloride and unreacted decanoyl chloride

This method is favored for its simplicity but requires rigorous temperature control to avoid over-chlorination.

Electrochemical Chlorination

Electrochemical methods, though less conventional, provide an alternative pathway. A study on linalool detection revealed that chloride ions ($$Cl^-$$) generated during cyclic voltammetry (CV) react with alcohols to form acyl chlorides.

Adapting the Process for Decanoic Acid Derivatives

In an electrochemical cell, decanoic acid or its ester undergoes chlorination at the α-position via electrogenerated $$Cl2$$:

$$

\text{CH}3(CH2)8COOH + Cl2 \rightarrow \text{CH}3(CH2)7CH(Cl)COOH + HCl

$$

Subsequent treatment with $$SOCl_2$$ yields the acyl chloride.

Key Findings

- Electrode : Preanodized screen-printed carbon electrode (SPCE)

- Voltage : 1 V (vs. Ag/AgCl reference)

- Challenges :

While promising for lab-scale synthesis, this method currently lacks industrial viability due to yield inconsistencies and specialized equipment requirements.

Comparative Analysis of Methods

Q & A

Q. What are the recommended analytical techniques for characterizing 2-Chlorodecanoyl chloride, and how should they be prioritized?

- Methodological Answer : Prioritize a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : To confirm the molecular structure, including the position of the chlorine substituent. Proton (¹H) and carbon-13 (¹³C) NMR are essential for identifying branching and functional groups .

- Infrared Spectroscopy (IR) : To detect characteristic acyl chloride (C=O stretch ~1800 cm⁻¹) and C-Cl bonds .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .

- Elemental Analysis : To validate purity and stoichiometric composition .

- Melting Point/Range : Compare with literature values (e.g., similar compounds like 2-Chloroethylamine hydrochloride melt at 140–150°C ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods to minimize inhalation risks .

- Ventilation : Ensure negative-pressure systems are functional, as acyl chlorides release toxic fumes (e.g., HCl) upon hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water to prevent exothermic reactions .

- Storage : Keep in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) to prevent moisture ingress .

Q. How can researchers design a scalable synthesis route for this compound?

- Methodological Answer :

- Starting Materials : Begin with decanoic acid and use thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. Optimize molar ratios (e.g., 1:2 acid-to-SOCl₂) to maximize yield .

- Reaction Conditions : Monitor temperature (typically 60–80°C for acyl chlorides) and reaction time (4–6 hours) to avoid side products like anhydrides .

- Purification : Employ fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product from unreacted reagents .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Systematic Review Framework : Apply PRISMA guidelines to identify, screen, and evaluate literature. Assess study quality using criteria like reagent purity, instrumentation calibration, and environmental controls .

- Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., inert atmosphere vs. ambient humidity) to isolate variables affecting decomposition .

- Advanced Characterization : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to quantify decomposition kinetics and identify degradation byproducts .

Q. What strategies optimize reaction yields when using this compound in multi-step organic syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (e.g., dichloromethane vs. THF), stoichiometry, and catalyst presence (e.g., DMAP for acylation reactions) .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

- Workflow Integration : Purify intermediates (e.g., via column chromatography) before proceeding to subsequent steps to minimize side reactions .

Q. How can computational modeling predict the reactivity of this compound in novel chemical environments?

- Methodological Answer :

- Quantum Mechanical Calculations : Use density functional theory (DFT) to model electron density distributions, identifying electrophilic centers (e.g., carbonyl carbon) prone to nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Predict solvation effects and steric hindrance in solvents like toluene or acetonitrile .

- Database Cross-Referencing : Validate models against existing data for structurally similar compounds (e.g., chloroacetyl chloride or 2-ethylhexanoyl chloride ).

Data Contradiction Analysis Framework

For conflicting results (e.g., varying reaction yields or stability reports):

Source Evaluation : Check if discrepancies arise from differences in reagent purity (e.g., BASF technical data specifies ≥95% purity thresholds ) or instrumentation sensitivity.

Contextual Factors : Compare experimental conditions (e.g., ambient humidity in one study vs. anhydrous setups in another ).

Statistical Significance : Apply meta-analysis tools from the Cochrane Handbook to aggregate data and assess heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.